3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate
Description
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a methyl-substituted benzimidazole moiety. The methanesulfonate ester group at the 7-position enhances its solubility and stability, making it a candidate for pharmaceutical and materials science applications. This compound shares structural similarities with other benzimidazole-coumarin derivatives, which are often explored for their biological activity, including antimicrobial, anticancer, and fluorescence properties .
Properties
IUPAC Name |
[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICPIKPWKDWEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multi-step reactions. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonate Group
The methanesulfonate (mesyl) group at position 7 serves as a leaving group, enabling nucleophilic displacement reactions under mild conditions.
Example Reaction Pathway
Mechanistic Insight
The methanesulfonate group undergoes Sₙ2 displacement due to its strong electron-withdrawing nature, facilitating attack by nucleophiles (amines, thiols) in polar aprotic solvents. Triethylamine (TEA) or K₂CO₃ acts as a base to deprotonate the nucleophile, while tetrabutylammonium hydrogen sulfate (TBAHSO₄) enhances reaction rates via phase-transfer catalysis .
Functionalization of the Benzimidazole Moiety
The 1-methylbenzimidazole group participates in electrophilic substitutions and coordination chemistry.
Coumarin Ring Reactivity
The lactone ring and conjugated π-system of coumarin enable additional transformations:
Hydrolysis
Under acidic or basic conditions, the lactone ring opens reversibly. For example:
Photochemical Reactions
UV irradiation (λ = 365 nm) induces [2+2] cycloaddition with alkenes, forming coumarin-alkene dimers. This reactivity is retained in the methanesulfonate derivative due to the intact coumarin chromophore .
Stability and Storage
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of benzimidazole, including compounds similar to 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate, exhibit significant anticancer properties. For instance, Mannich bases derived from benzimidazole have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines .
Case Study:
In a study evaluating a series of benzimidazole derivatives, compounds with similar structural features demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, highlighting their potential as anticancer agents .
Antimicrobial Properties
Compounds containing the benzimidazole moiety have been reported to possess antimicrobial activity. The methanesulfonate derivative may enhance solubility and bioavailability, which are crucial for effective antimicrobial action.
Case Study:
Research has shown that benzimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications to the structure could yield potent new treatments for tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications to the chromenone or benzimidazole rings can significantly affect biological activity.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function, while the coumarin unit can generate reactive oxygen species (ROS) under certain conditions, leading to cell damage and apoptosis. The compound’s sulfonate group enhances its solubility and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Analogs :
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate (): Structural Difference: Methanesulfonate (mesyl) group replaced by acetate. Synthesis: Likely synthesized via similar coupling reactions, as seen in benzimidazole intermediates (e.g., compound 3 in ).
3-(1H-Benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (): Structural Difference: Diethylamino substituent at the 7-position instead of methanesulfonate; lacks the methyl group on the benzimidazole. Impact: The diethylamino group introduces strong electron-donating effects, enhancing fluorescence properties. This compound is marketed as a fluorescent dye precursor .
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (): Structural Difference: Hydroxy group at the 7-position and ethyl substituent at the 6-position. Ethyl substitution may enhance hydrophobic interactions .
Table 1: Comparative Structural and Physical Properties
Reactivity of Methanesulfonate Group :
The mesyl group is a superior leaving group compared to acetate, enabling nucleophilic displacement reactions (e.g., substitution with amines or thiols). This property is critical in prodrug design or further functionalization .
Biological Activity
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 367.37 g/mol. The structure features a benzimidazole moiety linked to a chromenone scaffold, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of the benzimidazole and chromenone structures have demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and U87 glioblastoma cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antiviral Activity :
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cytotoxicity : The compound may induce apoptosis in cancer cells via mitochondrial pathways, as evidenced by flow cytometry studies showing increased apoptotic markers in treated cell lines .
- Enzyme Inhibition : The ability to inhibit key enzymes involved in inflammation and cell proliferation suggests that the compound may act as a competitive inhibitor or modulator of these pathways .
Table 1: Biological Activities of Related Compounds
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of benzimidazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer properties. The lead compound showed an IC50 value of approximately 25 μM against MCF cell lines, demonstrating promising therapeutic potential . -
Case Study on Antimicrobial Efficacy :
Research into the antimicrobial activity of related compounds indicated strong efficacy against Mycobacterium tuberculosis, with MIC values as low as 0.625 μg/mL for some derivatives, highlighting the potential for developing new treatments for resistant strains .
Q & A
Q. What are the standard synthetic protocols for preparing 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate and its derivatives?
The synthesis typically involves multi-step reactions starting with cyanoacetamide intermediates. For example, 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (a precursor) is synthesized by refluxing 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-amine with (3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in dry toluene . Subsequent reactions with phenyl isothiocyanate or hydrazonyl chlorides yield thiadiazole or pyrazole derivatives. Key steps include:
- Reagent selection : Active methylene reagents (e.g., malononitrile) and sulfur for thiophene derivatives .
- Conditions : Reflux in 1,4-dioxane or DMF for 4–6 hours, followed by recrystallization from ethanol/DMF .
- Yield optimization : Adjusting molar ratios (1:1) and using catalysts like triethylamine improves yields (52–83%) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Spectroscopic methods :
- IR spectroscopy : Identifies functional groups (e.g., NH at 3215–3362 cm⁻¹, CN at 2206–2218 cm⁻¹, CO at 1653–1658 cm⁻¹) .
- 1H NMR : Confirms structural motifs (e.g., methylene protons at δ4.12 ppm, aromatic protons at δ7.35–8.12 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 402 for C21H18N6OS) validate molecular formulas .
Q. Crystallographic methods :
- SHELX suite : Used for small-molecule refinement. SHELXL refines high-resolution data, while SHELXS/SHELXD solve structures via direct methods .
- ORTEP-III : Generates thermal ellipsoid plots for visualizing molecular geometry .
Advanced Research Questions
Q. How can researchers design experiments to explore the reactivity of this compound with active methylene reagents?
Experimental design :
- Reagent pairing : Combine the compound with malononitrile or ethyl cyanoacetate in 1,4-dioxane under reflux to form thiophene derivatives (e.g., polysubstituted thiophenes) .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to optimize time (e.g., 5 hours for thiophene synthesis) .
- Mechanistic probes : Use isotopic labeling (e.g., ¹³C) to track cyclization pathways during thiadiazole formation .
Q. Data contradiction analysis :
Q. What computational methods are employed to predict the biological activity or electronic properties of derivatives?
In silico approaches :
- Docking studies : Use AutoDock Vina to model interactions with targets like EGFR tyrosine kinase (e.g., derivatives with IC50 < 1 µM) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, especially for catalytic applications (e.g., CO2 photoreduction) .
Q. Validation :
- SAR analysis : Compare computational predictions with in vitro assays (e.g., antimicrobial or anticancer activity) to refine models .
Q. How can crystallographic data resolve ambiguities in structural assignments for derivatives?
Case study :
Q. Validation :
Q. How do researchers address contradictions in spectral data during structural elucidation?
Example :
- NH vs. SH signals : If 1H NMR shows unexpected peaks at δ13.84 ppm (SH), verify via IR (S-H stretch at 2550–2600 cm⁻¹) and compare with tautomeric forms .
- Mass spec anomalies : For unexpected m/z values, perform HRMS or isotopic pattern analysis to rule out adducts or impurities .
Methodological Tables
Q. Table 1. Key Reaction Conditions and Yields
| Derivative Type | Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole (9a) | Hydrazonyl chlorides | Ethanol | 4 | 53 | |
| Thiophene (18a) | Malononitrile + S₈ | 1,4-Dioxane | 5 | 72 | |
| Pyran (22a) | Benzaldehyde + NaH | DMF | 6 | 52 |
Q. Table 2. Spectral Benchmarks for Structural Confirmation
| Functional Group | IR (cm⁻¹) | 1H NMR (δ, ppm) | Mass Spec (m/z) |
|---|---|---|---|
| Cyano (CN) | 2206–2218 | – | 402 (M⁺) |
| Carbonyl (CO) | 1653–1658 | – | – |
| Methylene (CH₂) | – | 4.12 (s) | – |
| Aromatic (Ar-H) | – | 7.35–8.12 (m) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
